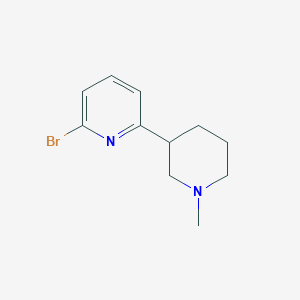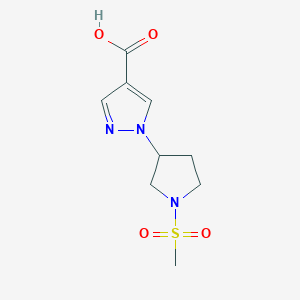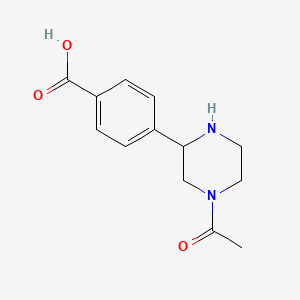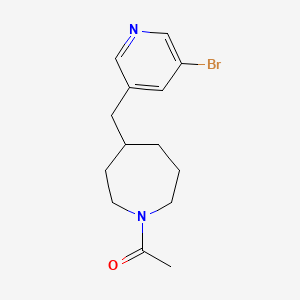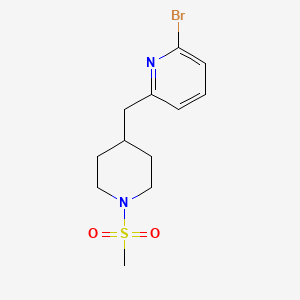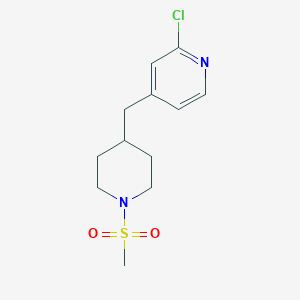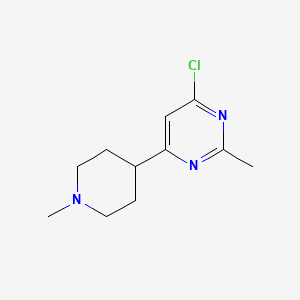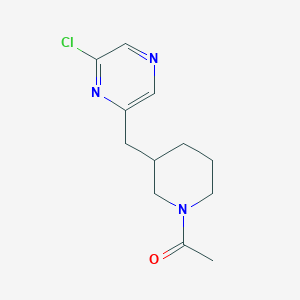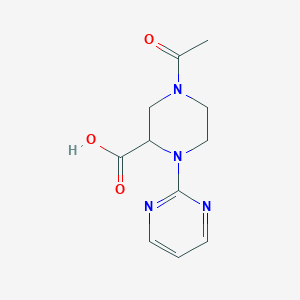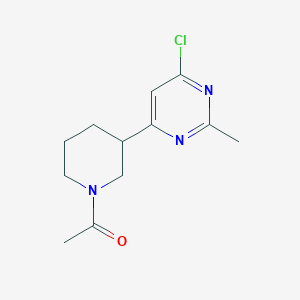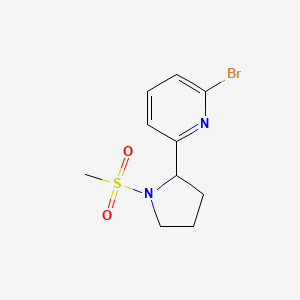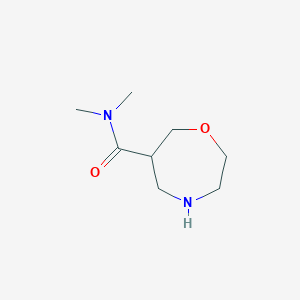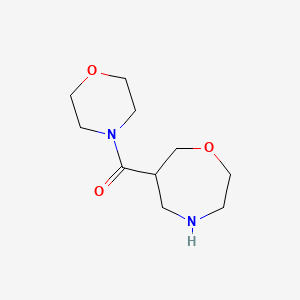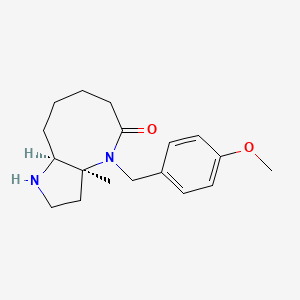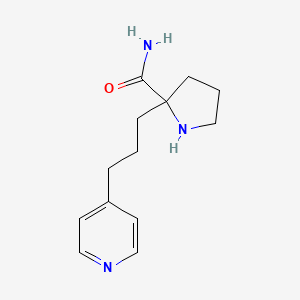
2-(3-Pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid amide
描述
2-(3-Pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid amide (2-PPPA) is a synthetic organic compound that has been used in a variety of scientific research applications due to its unique properties. 2-PPPA is a member of the pyrrolidine-2-carboxylic acid amide family, which has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and antifungal activities. This compound has been studied extensively in the laboratory setting, and its potential uses in various scientific research applications have been explored.
科学研究应用
Antithrombotic Activity
A study by Anselm et al. (2010) explored a series of (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides, including R1663, which is closely related to the compound . R1663 demonstrated significant factor Xa inhibitory activity, selectivity, and pharmacokinetic properties, along with ex vivo antithrombotic activity. This suggests potential applications of similar compounds in antithrombotic therapy Anselm et al., 2010.
Synthesis and Characterization
Kwiatek et al. (2017) synthesized and characterized four new pyridine amide derivatives through amide coupling. This research contributes to understanding the chemical properties and potential applications of similar pyrrolidine-2-carboxylic acid amides in various fields, such as material science or medicinal chemistry Kwiatek et al., 2017.
Cooperative Catalysis
Ishihara & Lu (2016) demonstrated the cooperative catalysis of arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) for the dehydrative condensation between carboxylic acids and amines to form amides. This method, applicable to polyconjugated carboxylic acids, underscores the potential of pyrrolidine-2-carboxylic acid amides in organic synthesis and pharmaceutical manufacturing Ishihara & Lu, 2016.
Biotransformations in Organic Synthesis
Chen et al. (2012) reported the use of pyrrolidine-2,5-dicarboxamides in biocatalytic processes involving Rhodococcus erythropolis AJ270. This study highlights the role of similar compounds in biotransformations, which could be crucial in developing new methodologies in organic synthesis Chen et al., 2012.
Chiral Derivatization in Mass Spectrometry
Kuwabara et al. (2014) evaluated prolylamidepyridines, including derivatives of pyrrolidine-2-carboxylic acid, as chiral derivatization reagents for carboxylic acids in mass spectrometry. This indicates the potential use of these compounds in analytical chemistry, particularly in chiral analysis Kuwabara et al., 2014.
属性
IUPAC Name |
2-(3-pyridin-4-ylpropyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-12(17)13(7-2-8-16-13)6-1-3-11-4-9-15-10-5-11/h4-5,9-10,16H,1-3,6-8H2,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOZLZPQDJHDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CCCC2=CC=NC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Pyridin-4-yl)propyl)pyrrolidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



